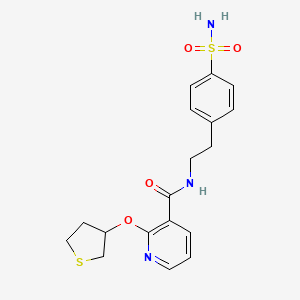

N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as STO-609, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2005 by researchers at the University of Dundee, and since then, it has been used in a variety of studies to investigate its mechanism of action and potential therapeutic applications.

科学的研究の応用

Fungicidal Activity

N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide derivatives have shown promising results in fungicidal activity. For instance, specific derivatives demonstrated superior efficacy compared to commercial fungicides in controlling cucumber downy mildew, positioning them as significant lead compounds for further optimization and development as fungicides (Wu et al., 2022).

Erythroid Differentiation

Nicotinamide and its analogues were found to induce erythroid differentiation in murine erythroleukemia cells more effectively than traditional inducers. This suggests a potential therapeutic application in treating disorders related to erythropoiesis (Terada et al., 1979).

Regulation of Nitric Oxide Synthases

The compound is relevant in the study of nitric oxide synthases (NOS), where nicotinamide-adenine-dinucleotide phosphate (NADPH), a cofactor, plays a crucial role in the synthesis of nitric oxide, a vital signaling molecule. This research area is essential for understanding vascular health and the pathophysiology of cardiovascular diseases (Förstermann & Sessa, 2012).

DNA Repair

Nicotinamide has shown to stimulate DNA repair in human lymphocytes damaged by UV irradiation, suggesting its potential as a protective agent against genetic damage and its implications in cancer research (Berger & Sikorski, 1980).

Redox Chemistry

Research on synthetic nicotinamide cofactor analogues for redox chemistry has revealed their significance in organic chemistry and biocatalysis. These analogues serve as biomimetics used in catalytic or stoichiometric amounts in redox reactions, showcasing the versatility of nicotinamide derivatives in facilitating chemical transformations (Paul, Arends & Hollmann, 2014).

作用機序

Target of Action

Similar compounds often interact with enzymes or receptors in the body to exert their effects .

Mode of Action

It’s likely that it interacts with its target in a way that modulates the target’s activity, leading to changes in cellular processes .

Biochemical Pathways

The compound’s interaction with its target could potentially influence various biochemical pathways, leading to downstream effects .

Result of Action

Action Environment

特性

IUPAC Name |

N-[2-(4-sulfamoylphenyl)ethyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S2/c19-27(23,24)15-5-3-13(4-6-15)7-10-20-17(22)16-2-1-9-21-18(16)25-14-8-11-26-12-14/h1-6,9,14H,7-8,10-12H2,(H,20,22)(H2,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYCFAXKNAHXEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=C(C=CC=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2879276.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-4-nitrophenyl)urea](/img/structure/B2879288.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea](/img/structure/B2879289.png)